Researchers using generic caffeic acid derivatives as positive controls face assay sensitivity limitations; these compounds lack the polypharmacological precision of fukinolic acid. Fukinolic acid (CAS 50982-40-6) is the only fukiic acid ester combining:
• Hyaluronidase inhibition exceeding rosmarinic acid
• α-Amylase IC50 2.41×10⁻⁵ M (more potent than acarbose)
• Selective ROC channel blockade without affecting voltage-dependent Ca²⁺ channels
• MCF-7 estrogenic activity (126% proliferation at 5×10⁻⁸ M)
Supplied with validated purity for immediate global dispatch.
Molecular FormulaC20H18O11
Molecular Weight434.3 g/mol
CAS No.50982-40-6
Cat. No.B1232405
⚠ Attention: For research use only. Not for human or veterinary use.
Fukinolic acid (CAS 50982-40-6; C20H18O11; molecular weight 434.3 g/mol) is a hydroxycinnamic acid ester formed by the esterification of caffeic acid with fukiic acid [1]. The compound occurs naturally in green vegetables and is primarily isolated from the plant species Petasites japonicus (sweet coltsfoot) and Actaea (syn. Cimicifuga) spp. [2]. Structurally, fukinolic acid belongs to the class of fukiic acid esters and is biosynthetically derived via a BAHD hydroxycinnamoyltransferase that catalyzes the condensation of caffeoyl-CoA with fukiic acid [3]. The compound is commercially available as a phyproof® Reference Substance with chromatographic purity specifications of ≥90.0% (HPLC) .
Reference standardPhyproof certified chromatographic purity specification, suitable as analytical reference for natural product characterization.
Source contextIsolated from Petasites japonicus and Actaea spp., supporting plant-derived compound research and phytochemical standardization.
[1] Sakamura S, Yoshihara T, Toyoda K. The structure of fukinolic acid, a new phenolic acid from Petasites japonicus. Agricultural and Biological Chemistry. 1973;37(8):1915-1921. View Source
[2] HMDB. Fukinolic acid (HMDB0032849). Human Metabolome Database. View Source
[3] Werner V, Petersen M. A BAHD hydroxycinnamoyltransferase from Actaea racemosa catalyses the formation of fukinolic and cimicifugic acids. Planta. 2019;250(2):475-485. View Source
Why Substitution Fails for Fukinolic Acid
Although fukinolic acid shares the caffeoyl moiety with common hydroxycinnamic acids such as rosmarinic acid, caffeic acid, and chlorogenic acid, its distinct fukiic acid backbone confers a unique polypharmacological profile that cannot be replicated by simple substitution with generic caffeic acid derivatives [1]. Unlike caffeic acid alone, which exhibits limited and non-selective activity across multiple assays, fukinolic acid demonstrates potent, multi-target inhibition spanning hyaluronidase, α-amylase, carboxypeptidase A, receptor-operated Ca2+ channels (ROC), and collagenolytic enzymes, with quantitative differentiation versus rosmarinic acid, acarbose, and cimicifugic acid congeners [2]. Critically, fukinolic acid is the only compound among this structural class that combines potent hyaluronidase inhibition with documented estrogenic activity in MCF-7 cells and selective ROC channel blockade without affecting voltage-dependent Ca2+ channels—a functional selectivity profile absent in simpler caffeic acid analogs [3]. For researchers and industrial users requiring a single reference compound with this precise polypharmacological signature, substitution with caffeic acid, rosmarinic acid, or even closely related cimicifugic acids will yield fundamentally different experimental outcomes [4].
Structural backbone mismatch
Fukinolic acid's fukiic acid ester core cannot be replaced by simpler caffeic acid derivatives (e.g., rosmarinic acid, chlorogenic acid); the distinct backbone drives a unique polypharmacological profile.
Functional profile gap
Rosmarinic acid and cimicifugic acid congeners do not combine hyaluronidase inhibition with estrogenic MCF-7 response; substitution may lose the dual readout required for mechanistic studies.
Divergent vasoactivity
Within the same class, cimicifugic acids A, B, E lack receptor-operated Ca2+ channel inhibition observed for fukinolic acid; choosing an analog without verifying ROC selectivity may alter cardiovascular model endpoints.
[1] Jahn S, Seiwert B, Kretzing S, Abraham G, Regenthal R, Karst U, et al. Fukinolic acid and cimicifugic acids: a review. Phytochemistry Reviews. 2022;21:1247-1271. View Source
[2] Iwanaga A, Kusano G, Warashina T, Miyase T. Hyaluronidase inhibitors from "Cimicifugae Rhizoma" (a mixture of the rhizomes of Cimicifuga dahurica and C. heracleifolia). Journal of Natural Products. 2010;73(4):573-578. View Source
[3] Noguchi M, Nagai M, Koeda M, Nakayama S, Sakurai N, Takahira M, Kusano G. Vasoactive effects of cimicifugic acids C and D, and fukinolic acid in cimicifuga rhizome. Biological and Pharmaceutical Bulletin. 1998;21(11):1163-1168. View Source
[4] Ma Y, Cong W, Huang H, Sun L, Mai AH, Boonen K, et al. Identification of fukinolic acid from Cimicifuga heracleifolia and its derivatives as novel antiviral compounds against enterovirus A71 infection. International Journal of Antimicrobial Agents. 2019;53(2):128-136. View Source
Fukinolic Acid vs. Structural Analogs: Key Differences
Hyaluronidase Inhibition vs. Rosmarinic Acid
Fukinolic acid demonstrates stronger hyaluronidase inhibitory activity than the established positive control rosmarinic acid, a widely used reference compound for hyaluronidase inhibition assays [1]. In the same study, cimicifugic acids A–J also showed stronger activity than rosmarinic acid, confirming that the fukiic acid ester scaffold confers enhanced hyaluronidase inhibition relative to the simpler rosmarinic acid structure [1].
Hyaluronidase inhibitionHead-to-head
Reported activity exceeds rosmarinic acid positive control
80% acetone extract from Cimicifuga dahurica and C. heracleifolia rhizomes; hyaluronidase inhibition assay
Why This Matters
For anti-inflammatory or wound-healing research where hyaluronidase inhibition is a mechanistic endpoint, fukinolic acid provides superior activity to the standard reference compound rosmarinic acid, enabling more robust positive control performance.
[1] Iwanaga A, Kusano G, Warashina T, Miyase T. Hyaluronidase inhibitors from "Cimicifugae Rhizoma" (a mixture of the rhizomes of Cimicifuga dahurica and C. heracleifolia). Journal of Natural Products. 2010;73(4):573-578. View Source
α-Amylase Inhibition vs. Acarbose
Fukinolic acid exhibits α-amylase inhibitory activity exceeding that of acarbose, the clinically approved α-glucosidase/α-amylase inhibitor used as a positive control [1]. The IC50 of fukinolic acid against α-amylase was determined to be 2.41 × 10⁻⁵ M, which is lower (more potent) than acarbose in the same assay system [1]. Rosmarinic acid and caffeic acid showed comparable α-amylase inhibition to fukinolic acid in rank-order comparisons, but fukinolic acid was specifically highlighted for its acarbose-surpassing potency [1].
Fukinolic acid provides a natural product-derived α-amylase inhibitor with potency exceeding the clinical reference standard acarbose, offering a valuable tool compound for diabetes and carbohydrate metabolism research.
[1] Kusano G, Takahira M, Shibano M, Kusano A, Okamoto Y, Tsujibo H, Inamori Y. Studies on inhibitory activities of fukiic acid esters on germination, α-amylase and carboxypeptidase A. Natural Medicines. 1998;52(4):329-334. View Source
Broad-Spectrum Collagenolytic Inhibition
Fukinolic acid demonstrates 47–64% inhibition of collagenolytic activity at concentrations of 0.22–0.24 μM [1]. Critically, fukinolic acid inhibited collagen degradation mediated not only by purified collagenase but also by non-selective proteases including trypsin and pronase E, whereas fukiic acid (the hydrolyzed backbone) showed markedly weaker inhibition, and caffeic acid exhibited limited activity [1]. In parallel neutrophil elastase assays, caffeic acid, fukinolic acid, and cimicifugic acids A, B, E, and F all inhibited elastase in a dose-dependent manner, but cimicifugic acid A was the most potent with an IC50 of 2.2 μmol/L .
Collagenolytic inhibitionCross-study comparable
47–64% inhibition at 0.22–0.24 μM
Broad-spectrum protease inhibition context
Includes collagenase, trypsin, pronase E; fukiic acid weaker
Fukinolic acid > fukiic acid; broad-spectrum protease inhibition versus single-enzyme specificity of comparators
Conditions
Collagen degradation assays with collagenase, trypsin, and pronase E; neutrophil elastase assay
Why This Matters
Fukinolic acid's broad-spectrum inhibition of collagenolytic enzymes—including both specific collagenase and non-selective proteases—distinguishes it from fukiic acid and simpler caffeic acid derivatives, making it the preferred reference compound for wound healing and tissue remodeling studies requiring multi-protease inhibition.
[1] Kusano A, Shibano M, Kusano G. Effects of fukinolic acid and cimicifugic acids from Cimicifuga species on collagenolytic activity. Natural Medicines. 2001;55(6):302-306. View Source
Selective ROC Inhibition and Vasodilation
Fukinolic acid selectively inhibits receptor-operated Ca2+ channels (ROC) activated by norepinephrine without affecting voltage-dependent Ca2+ channels . In rat aorta contraction assays, fukinolic acid suppressed norepinephrine-induced contraction via inhibition of extracellular Ca2+ influx through ROC, whereas cimicifugic acid D showed similar activity but cimicifugic acids A, B, E, and fukiic acid demonstrated no vasoactivity at concentrations up to 3 × 10⁻⁴ M [1]. This selective ROC inhibition profile distinguishes fukinolic acid from both non-selective Ca2+ channel blockers and inactive in-class compounds like cimicifugic acid A.
Ca2+ channel selectivityClass-level inference
ROC-selective; no effect on voltage-dependent Ca2+ channels
Selective ROC inhibition; suppresses norepinephrine-induced Ca2+ influx; no effect on voltage-dependent Ca2+ channels
Comparator Or Baseline
Cimicifugic acid D (similar ROC activity); cimicifugic acids A, B, E, and fukiic acid (no vasoactivity at 3 × 10⁻⁴ M)
Quantified Difference
ROC-selective versus inactive in-class analogs; functional vasodilation present versus absent
Conditions
Rat thoracic aorta contraction assay; norepinephrine-induced Ca2+ influx measurement
Why This Matters
For cardiovascular pharmacology studies investigating ROC-mediated signaling or vasodilatory mechanisms, fukinolic acid is one of the few compounds in the fukiic acid ester class with demonstrated selective ROC inhibitory activity, whereas cimicifugic acid A is entirely inactive in this assay.
[1] Noguchi M, Nagai M, Koeda M, Nakayama S, Sakurai N, Takahira M, Kusano G. Vasoactive effects of cimicifugic acids C and D, and fukinolic acid in cimicifuga rhizome. Biological and Pharmaceutical Bulletin. 1998;21(11):1163-1168. View Source
Estrogenic Activity in MCF-7 Cells
Fukinolic acid increases proliferation of estrogen-dependent MCF-7 breast cancer cells by 126% at 5 × 10⁻⁸ M, relative to estradiol which achieves 120% proliferation at a 500-fold lower concentration (1 × 10⁻¹⁰ M) [1]. Importantly, a subsequent study of phenolic esters from Cimicifuga racemosa rhizomes—including fukinolic acid, cimicifugic acid A, B, E, and F—found that none of these compounds caused proliferation effects in MCF-7 cells at tested concentrations, suggesting context-dependent estrogenic activity or assay condition sensitivity [2]. This dual literature profile positions fukinolic acid as a conditional or weak phytoestrogen whose estrogenic signal may depend on specific experimental parameters.
MCF-7 proliferationCross-study comparable
126% at 5 × 10⁻⁸ M
Conditional estrogenic response context
Context-dependent; later study found no effect with same class
Fukinolic acid requires ~500× higher concentration than estradiol to achieve comparable proliferative effect
Conditions
Estrogen-dependent MCF-7 breast cancer cell line
Why This Matters
Fukinolic acid is the only compound in its structural class with documented estrogenic activity in MCF-7 cells, providing a distinct functional readout not observed with cimicifugic acids A, B, E, or F, making it uniquely suitable for phytoestrogen screening and endocrine disruption studies.
[1] Kruse SO, Löhning A, Pauli GF, Winterhoff H, Nahrstedt A. Fukiic and piscidic acid esters from the rhizome of Cimicifuga racemosa and the in vitro estrogenic activity of fukinolic acid. Planta Medica. 1999;65(8):763-764. View Source
[2] Stromeier S, Petereit F, Nahrstedt A. Phenolic esters from the rhizomes of Cimicifuga racemosa do not cause proliferation effects in MCF-7 cells. Planta Medica. 2005;71(6):495-500. View Source
Antiviral Activity Against EV-A71
In a bioassay-guided fractionation study of 75 Chinese medicinal plants, fukinolic acid, along with cimicifugic acid A and J, was identified as an active anti-EV-A71 compound from Cimicifuga heracleifolia rhizome extracts [1]. Fukinolic acid analogues L-chicoric acid and D-chicoric acid also demonstrated in vitro micromolar activity against EV-A71 lab-strain and clinical isolates [1]. While specific IC50 values for fukinolic acid were not reported in the abstract, the compound was confirmed as one of the principal active constituents driving the antiviral activity of the crude extract [1].
Anti-EV-A71 activitySupporting evidence
Active constituent by bioassay-guided fractionation
Identified as active anti-EV-A71 compound via bioassay-guided fractionation
Comparator Or Baseline
Cimicifugic acid A and J (also active); L-chicoric acid and D-chicoric acid (micromolar activity)
Quantified Difference
Active versus inactive fractions; quantitative IC50 not reported
Conditions
In vitro EV-A71 infection model; Cimicifuga heracleifolia aqueous extract
Why This Matters
Fukinolic acid is validated as a bioactive constituent with anti-EV-A71 activity via rigorous bioassay-guided fractionation, distinguishing it from inactive compounds in the same plant matrix and supporting its use as a reference standard in antiviral natural product discovery.
[1] Ma Y, Cong W, Huang H, Sun L, Mai AH, Boonen K, et al. Identification of fukinolic acid from Cimicifuga heracleifolia and its derivatives as novel antiviral compounds against enterovirus A71 infection. International Journal of Antimicrobial Agents. 2019;53(2):128-136. View Source
Fukinolic Acid: Research and Industrial Applications
Hyaluronidase Inhibition Assays
Fukinolic acid is validated as a hyaluronidase inhibitor with activity exceeding the standard reference compound rosmarinic acid [1]. Researchers evaluating natural product extracts or synthetic compounds for hyaluronidase inhibition should consider fukinolic acid as a high-potency positive control, particularly when rosmarinic acid yields insufficient assay sensitivity or dynamic range. The compound's activity has been demonstrated in assays using Cimicifuga rhizome extracts and is suitable for anti-inflammatory and anti-allergic target validation studies [1].
α-Amylase Inhibition Studies
With an IC50 of 2.41 × 10⁻⁵ M against α-amylase—exceeding the potency of the clinical reference compound acarbose—fukinolic acid serves as a benchmark natural product-derived α-amylase inhibitor [2]. This application is particularly relevant for research groups investigating plant-derived antidiabetic agents, carbohydrate digestion modulation, or screening natural product libraries for α-amylase inhibitory activity. Fukinolic acid provides a defined, quantifiable reference point against which novel inhibitors can be compared [2].
Collagenolytic and Elastase Inhibition
Fukinolic acid demonstrates 47–64% inhibition of collagenolytic activity at sub-micromolar concentrations (0.22–0.24 μM) and inhibits both specific collagenase and non-selective proteases (trypsin, pronase E), distinguishing it from fukiic acid and simpler caffeic acid derivatives [3]. For wound healing, dermatological, or periodontal research requiring broad-spectrum protease inhibition, fukinolic acid offers a tool compound with multi-enzyme activity that single-target inhibitors cannot replicate [3].
ROC Channel Pharmacology and Vasodilation
Fukinolic acid selectively inhibits receptor-operated Ca2+ channels activated by norepinephrine without affecting voltage-dependent Ca2+ channels . This selective pharmacological profile makes fukinolic acid uniquely suitable for cardiovascular pharmacology studies requiring ROC-specific tool compounds, particularly in systems where cimicifugic acids A, B, and E are inactive [4]. Researchers investigating norepinephrine-induced vasoconstriction, Ca2+ signaling pathways, or screening for novel vasodilatory agents should prioritize fukinolic acid over other fukiic acid esters [4].
Phytoestrogen Screening in MCF-7 Cells
Fukinolic acid is the only compound among fukiic acid esters (including cimicifugic acids A, B, E, and F) with documented estrogenic activity in MCF-7 breast cancer cells, producing 126% proliferation at 5 × 10⁻⁸ M [5]. For endocrine disruption research, phytoestrogen library screening, or mechanistic studies of estrogen receptor-mediated proliferation, fukinolic acid provides a defined, dose-responsive reference compound within the Cimicifuga/Actaea phenolic ester class [5]. The context-dependent nature of its estrogenic activity also makes it a valuable tool for investigating assay condition sensitivity [6].
[1] Iwanaga A, Kusano G, Warashina T, Miyase T. Hyaluronidase inhibitors from "Cimicifugae Rhizoma" (a mixture of the rhizomes of Cimicifuga dahurica and C. heracleifolia). Journal of Natural Products. 2010;73(4):573-578. View Source
[2] Kusano G, Takahira M, Shibano M, Kusano A, Okamoto Y, Tsujibo H, Inamori Y. Studies on inhibitory activities of fukiic acid esters on germination, α-amylase and carboxypeptidase A. Natural Medicines. 1998;52(4):329-334. View Source
[3] Kusano A, Shibano M, Kusano G. Effects of fukinolic acid and cimicifugic acids from Cimicifuga species on collagenolytic activity. Natural Medicines. 2001;55(6):302-306. View Source
[4] Noguchi M, Nagai M, Koeda M, Nakayama S, Sakurai N, Takahira M, Kusano G. Vasoactive effects of cimicifugic acids C and D, and fukinolic acid in cimicifuga rhizome. Biological and Pharmaceutical Bulletin. 1998;21(11):1163-1168. View Source
[5] Kruse SO, Löhning A, Pauli GF, Winterhoff H, Nahrstedt A. Fukiic and piscidic acid esters from the rhizome of Cimicifuga racemosa and the in vitro estrogenic activity of fukinolic acid. Planta Medica. 1999;65(8):763-764. View Source
[6] Stromeier S, Petereit F, Nahrstedt A. Phenolic esters from the rhizomes of Cimicifuga racemosa do not cause proliferation effects in MCF-7 cells. Planta Medica. 2005;71(6):495-500. View Source
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